
A Technical Guide to the Chemical Properties of
2,3-Dimethoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2,3-Dimethoxy-5-nitropyridine

Cat. No.: B1598278 Get Quote
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Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis,

reactivity, and applications of 2,3-Dimethoxy-5-nitropyridine (CAS No. 507473-22-5). As a

substituted nitropyridine, this compound is a valuable intermediate in synthetic organic

chemistry, particularly in the design and development of novel pharmaceutical agents. The

interplay between the electron-donating methoxy groups and the electron-withdrawing nitro

group on the electron-deficient pyridine core imparts a unique reactivity profile that is ripe for

exploration. This document details its physicochemical characteristics, offers a plausible

synthetic pathway, analyzes its spectral data, and describes its key chemical transformations.

Emphasis is placed on the causality behind its reactivity and the practical application of this

knowledge in a research and development setting.

Core Physicochemical Properties
2,3-Dimethoxy-5-nitropyridine is a distinct chemical entity whose utility is grounded in its

fundamental physical and chemical properties. A summary of these characteristics is presented

below for quick reference.
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Property Value Source(s)

CAS Number 507473-22-5 [1]

Molecular Formula C₇H₈N₂O₄ [2]

Molecular Weight 184.15 g/mol [2]

Appearance
Yellow solid (predicted based

on analogs)
[3]

SMILES
COc1cc(cnc1OC)--INVALID-

LINK--[O-]
[2]

Purity Typically >97% [4]

Synthesis and Mechanistic Rationale
While a specific, published protocol for the direct synthesis of 2,3-Dimethoxy-5-nitropyridine
is not readily available in peer-reviewed literature, a highly plausible synthetic route can be

designed based on established pyridine chemistry. The most logical approach involves the

electrophilic nitration of the precursor, 2,3-dimethoxypyridine.

Proposed Synthetic Pathway: Electrophilic Nitration

The synthesis hinges on the introduction of a nitro group onto the 2,3-dimethoxypyridine ring

via electrophilic aromatic substitution.

Caption: Proposed synthesis of 2,3-Dimethoxy-5-nitropyridine.

Causality and Experimental Design:

The pyridine ring is inherently electron-deficient. However, the two methoxy groups at the C2

and C3 positions are strong activating, ortho-, para-directing groups due to their resonance

electron-donating effects. The nitration reaction, typically carried out with a mixture of

concentrated nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion

(NO₂⁺).[5][6] The methoxy groups direct the incoming electrophile. The C5 position is para to

the C2-methoxy group and ortho to the C3-methoxy group, making it a highly activated and

sterically accessible site for nitration. The reaction of 3,5-dimethoxypyridine has been shown to
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proceed on the conjugate acid to yield the 2-nitro product, demonstrating the feasibility of

nitrating activated methoxypyridines.[7]

Experimental Protocol: Proposed Synthesis
WARNING: This reaction involves the use of strong, corrosive acids and is highly exothermic. It

must be performed by trained personnel in a chemical fume hood with appropriate personal

protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. An

ice bath must be on hand for temperature control.

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a thermometer, add 2,3-dimethoxypyridine (1.0 eq). Cool the flask to 0-

5 °C in an ice-water bath.

Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated nitric acid

(1.1 eq) to concentrated sulfuric acid (2.5 eq) while cooling in an ice bath.

Addition: Slowly add the cold nitrating mixture dropwise to the stirred solution of 2,3-

dimethoxypyridine, ensuring the internal temperature does not exceed 10 °C.

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2

hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Quenching: Once the reaction is complete, pour the mixture slowly over crushed ice with

vigorous stirring.

Neutralization and Extraction: Carefully neutralize the acidic solution with a saturated sodium

bicarbonate solution until the pH is ~7-8. Extract the aqueous layer with ethyl acetate or

dichloromethane (3x).

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate,

and filter.

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can

be purified by column chromatography on silica gel or by recrystallization to yield pure 2,3-
Dimethoxy-5-nitropyridine.
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Spectral Data and Structural Elucidation
The structural identity of 2,3-Dimethoxy-5-nitropyridine is confirmed through a combination of

spectroscopic techniques. Below is a table of predicted data based on the analysis of

analogous structures.[8][9]

Technique Expected Observations

¹H NMR

- Two singlets for the methoxy groups (-OCH₃)

expected around 3.9-4.1 ppm. - Two doublets

for the aromatic protons on the pyridine ring.

The H4 proton (doublet, ~7.5-7.8 ppm) and the

H6 proton (doublet, ~8.5-8.8 ppm) would show

coupling to each other.

¹³C NMR

- Two signals for the methoxy carbons (~55-60

ppm). - Five distinct signals for the pyridine ring

carbons, with carbons bearing the nitro and

methoxy groups shifted accordingly. The C5

carbon attached to the nitro group would be

significantly deshielded.

IR Spectroscopy

- Strong asymmetric and symmetric stretching

bands for the nitro group (NO₂) around 1520-

1550 cm⁻¹ and 1340-1360 cm⁻¹. - C-O-C

stretching vibrations for the methoxy groups

around 1250-1000 cm⁻¹. - C=N and C=C

stretching vibrations characteristic of the

pyridine ring around 1600-1450 cm⁻¹.[10]

Mass Spectrometry (EI)

- A molecular ion (M⁺) peak at m/z = 184. -

Characteristic fragmentation patterns including

the loss of a nitro group (M-46), a methoxy

group (M-31), or formaldehyde (M-30) from a

methoxy group.[11]

Chemical Reactivity and Key Transformations
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The reactivity of 2,3-Dimethoxy-5-nitropyridine is dictated by the electronic properties of its

substituents. The nitro group strongly deactivates the pyridine ring, making it highly susceptible

to nucleophilic attack, while also being a key functional group for reduction.

Reduction of the Nitro Group
A foundational transformation in the use of this intermediate is the reduction of the nitro group

to an amine. This reaction unmasks a nucleophilic site, opening up a vast array of subsequent

chemical modifications, such as amide bond formation, sulfonylation, or diazotization.

Caption: Reduction of the nitro group to form a primary amine.

Mechanistic Insight: Catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon

catalyst) is a clean and efficient method for this reduction. Alternatively, metal-acid systems like

iron or tin in hydrochloric acid can be employed, which are often cost-effective for larger-scale

synthesis.

Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, amplified by the C5-nitro group, facilitates

Nucleophilic Aromatic Substitution (SNAr) reactions. While the methoxy groups are not

excellent leaving groups, under forcing conditions or with highly potent nucleophiles,

substitution at the C2 position could be possible. However, the more common application of

SNAr in related systems involves the displacement of a better leaving group (like a halogen)

that is activated by a nitro substituent.

Applications in Research and Drug Development
The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous

FDA-approved drugs.[12] Nitropyridine derivatives like 2,3-Dimethoxy-5-nitropyridine are

crucial building blocks for accessing novel chemical space in drug discovery.

Intermediate for Active Pharmaceutical Ingredients (APIs): After reduction of the nitro group

to an amine, the resulting 5-amino-2,3-dimethoxypyridine serves as a versatile precursor.

The amino group can be acylated, alkylated, or used in coupling reactions to build more

complex molecular architectures targeting a wide range of diseases.
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Scaffold for Library Synthesis: This compound is an ideal starting point for generating

libraries of related molecules for high-throughput screening. By varying the nucleophile in

SNAr reactions or the coupling partner for the derived amine, thousands of distinct

compounds can be synthesized to probe biological targets.

Modulation of Physicochemical Properties: The specific arrangement of the two methoxy

groups and the polar nitro/amino group allows for fine-tuning of properties like solubility,

lipophilicity (logP), and metabolic stability, which are critical for developing viable drug

candidates.

Safety and Handling
As a research chemical, 2,3-Dimethoxy-5-nitropyridine requires careful handling to minimize

risk.

Hazards: The compound is classified as harmful if swallowed, causes skin irritation, and

causes serious eye irritation. It may also cause respiratory irritation.[2]

Handling: Always handle in a well-ventilated area or a chemical fume hood. Wear

appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab

coat. Avoid creating dust. Wash hands thoroughly after handling.[2][13]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep

away from incompatible materials such as strong oxidizing agents, strong acids, and strong

bases. Store locked up.[2][13]

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, regional, and national regulations.

Conclusion
2,3-Dimethoxy-5-nitropyridine is a synthetically valuable compound whose chemical

properties are defined by the electronic interplay of its functional groups on a pyridine core. Its

utility as a precursor for generating complex, biologically active molecules makes it a significant

tool for researchers in medicinal chemistry and drug development. A thorough understanding of

its synthesis, reactivity, and handling is essential for leveraging its full potential in the

laboratory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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